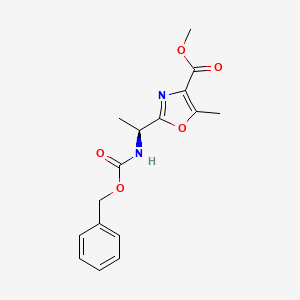

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate is a synthetic organic compound known for its intriguing chemical structure and wide range of applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocycle containing both oxygen and nitrogen atoms. Its unique structure contributes to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate typically involves multi-step synthesis:

Formation of the Oxazole Ring: : This step includes cyclization reactions using appropriate precursors under controlled conditions.

Amino Group Introduction: : Amino groups are introduced through reactions involving benzyloxycarbonyl chloride and other intermediates.

Esterification: : The final step often involves esterification using methyl groups to achieve the desired ester functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve:

Use of high-throughput synthesis techniques.

Optimization of reaction conditions to maximize yield and minimize by-products.

Implementation of scalable processes suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : It can undergo oxidation reactions, forming oxazole-based derivatives.

Reduction: : Reduction processes may modify the nitrogen or oxygen functionalities.

Substitution: : Substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate.

Reduction: : Hydrogenation with palladium on carbon catalysts.

Substitution: : Use of halogenating agents and nucleophiles for electrophilic and nucleophilic substitutions.

Major Products:

Scientific Research Applications

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate is used in:

Chemistry: : As a building block in the synthesis of complex organic molecules.

Biology: : Studied for its potential interactions with biological macromolecules.

Medicine: : Investigated for its potential pharmaceutical properties and drug development applications.

Industry: : Employed in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action is closely related to its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve:

Binding to Active Sites: : Interacting with active sites of enzymes, potentially inhibiting or modifying their activity.

Pathway Modulation: : Affecting signaling pathways, leading to downstream biological effects.

Molecular Recognition: : Its unique structure allows it to engage in molecular recognition processes crucial for its biological activities.

Comparison with Similar Compounds

Compared to similar compounds, methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate stands out due to its specific structural features, which confer distinct reactivity and potential biological activities. Similar compounds include:

Oxazole Derivatives: : Other compounds featuring the oxazole ring but with different substituents.

Benzyloxycarbonyl Amino Compounds: : Molecules with the benzyloxycarbonyl amino group but varied ring structures.

Biological Activity

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate, a synthetic organic compound, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen. The presence of a benzyloxycarbonyl group enhances its reactivity and provides a protective mechanism during synthesis. The molecular formula is C16H18N2O5, with a molecular weight of 330.33 g/mol .

Structural Formula

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has been investigated for its potential activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound was tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth through multiple pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in various cell lines. In vitro studies demonstrated that it significantly inhibits the proliferation of cancer cells. For example:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| SF-295 | 50% | 5.35 |

| U251 | 40% | 6.00 |

| OVCAR-4 | 71% | 4.50 |

These results indicate that the compound may act as a kinase inhibitor, preventing cancer cells from progressing through the cell cycle .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancerous cells through the activation of caspases.

- Cell Cycle Arrest : Studies indicate an increase in the S-phase population of treated cells, suggesting that the compound interferes with DNA replication .

Study on Antimicrobial Efficacy

A recent study published in Frontiers in Microbiology evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The study found that the compound exhibited significant antibacterial activity at concentrations lower than those required for traditional antibiotics .

Anticancer Activity Research

In another research effort focusing on novel anticancer agents, this compound was evaluated against a panel of cancer cell lines. The findings revealed that it inhibited cell growth effectively across various types of cancer cells, with particular potency observed in melanoma and ovarian cancer cell lines .

Properties

IUPAC Name |

methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-10(14-18-13(11(2)23-14)15(19)21-3)17-16(20)22-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,20)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLSIRVYRZFQHW-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.